molecular formula C11H15NO3 B8744370 4-Butoxybenzohydroxamic acid

4-Butoxybenzohydroxamic acid

Cat. No.: B8744370
M. Wt: 209.24 g/mol
InChI Key: OUPCXTHNLHKCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxybenzohydroxamic acid is a hydroxamic acid derivative of 4-butoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a hydroxylamine group (-NHOH). Hydroxamic acids are well-known for their chelating properties, particularly in binding metal ions, and their role as enzyme inhibitors (e.g., histone deacetylases) .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-butoxy-N-hydroxybenzamide

InChI

InChI=1S/C11H15NO3/c1-2-3-8-15-10-6-4-9(5-7-10)11(13)12-14/h4-7,14H,2-3,8H2,1H3,(H,12,13)

InChI Key

OUPCXTHNLHKCDS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via nucleophilic substitution or condensation reactions involving aromatic precursors and hydroxylamine derivatives. Key methods include:

  • Aromatic substitution : Reaction of 4-butoxybenzoyl chloride with hydroxylamine or its derivatives under controlled pH (8–10) in ethanol or dimethylformamide (DMF).

  • Hydroxamic acid formation : Direct coupling of 4-butoxybenzoic acid with hydroxylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Optimal yields (>70%) are achieved at 60–80°C with inert gas protection to prevent oxidation side reactions.

Chelation with Transition Metals

4-Butoxybenzohydroxamic acid acts as a bidentate ligand, coordinating metal ions via its hydroxamic (-CONHOH) and aromatic oxygen groups. Example reactions:

Metal IonProduct FormedStability Constant (log K)Application
Fe(III)[Fe(4-BBHA)₂]⁺~12.3Metalloenzyme inhibition
Cu(II)[Cu(4-BBHA)(H₂O)]~10.8Antibacterial agents

Acid/Base-Mediated Degradation

  • Acidic conditions (pH < 3) : Hydrolysis to 4-butoxybenzoic acid and hydroxylamine.

  • Basic conditions (pH > 10) : Decomposition into 4-butoxyphenol and nitrous oxide (N₂O).

Biological Interactions

The compound inhibits metalloproteins by sequestering essential cofactor metals (e.g., Zn²⁺ in carbonic anhydrase). Key mechanistic features:

  • pH-dependent activity : Maximum chelation efficiency at pH 7.4 (physiological conditions).

  • Antimicrobial action : Disrupts bacterial iron uptake systems, showing MIC values of 6.63–6.72 mg/mL against S. aureus and E. coli .

Stability and Storage

  • Thermal stability : Decomposes above 200°C without melting.

  • Light sensitivity : Degrades under UV exposure (t₁/₂ = 48 h at 254 nm).

Comparison with Similar Compounds

Table 1: Key Properties of 4-Butoxybenzohydroxamic Acid and Analogs

Compound Molecular Formula CAS Number Melting Point (°C) Solubility (Water) Key Applications
This compound C₁₁H₁₅NO₃ Not provided ~150–160* Low (hydrophobic) Chelation, enzyme inhibition†
4-Hydroxybenzoic acid C₇H₆O₃ 99-96-7 213–215 Moderate (4.7 g/L) Preservatives, pharmaceuticals
4-Bromobenzoic acid C₇H₅BrO₂ 586-76-5 255 Low (0.3 g/L) Organic synthesis
4-Butoxybenzoic acid C₁₁H₁₄O₃ 1498-96-0 85–88 Insoluble Intermediate in drug synthesis

*Estimated based on structural analogs. †Inferred from hydroxamic acid class properties.

Key Differences

  • Solubility and Lipophilicity : The butoxy group in this compound increases hydrophobicity compared to 4-hydroxybenzoic acid (water solubility: ~4.7 g/L) , making it less suitable for aqueous applications but advantageous in lipid-rich environments.
  • Reactivity : Hydroxamic acids exhibit stronger metal-chelating capabilities than carboxylic acids. For example, 4-hydroxybenzoic acid primarily acts as a weak acid or preservative , whereas hydroxamic derivatives bind Fe(III) and Zn(II) ions, relevant in medicinal chemistry .
  • Safety Profile: 4-Bromobenzoic acid (CAS 586-76-5) is classified as non-hazardous under CLP regulations , whereas 4-hydroxybenzoic acid requires precautions due to its irritant properties . This compound’s safety data is unlisted but may require handling similar to hydroxamic acids (e.g., avoiding inhalation).

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